(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

(1R)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQRYWKYBZZNT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106462-18-4 | |

| Record name | (R)-2,2-Dimethylcyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block relevant in medicinal chemistry and organic synthesis. The information is compiled from various sources to ensure accuracy and relevance for research and development applications.

Compound Identification and Properties

This compound is a chiral organic compound featuring a cyclopropane ring, a carboxamide functional group, and a specific stereochemical configuration (R). Its identity is confirmed by its unique CAS number.[1][2][3]

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (1R)-2,2-dimethylcyclopropane-1-carboxamide | [1] |

| CAS Number | 106462-18-4 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO | [1][3] |

| Molecular Weight | 113.16 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 135-139 °C | [1] |

| Assay Purity | 97% | [1][2] |

| InChI Key | YBZQRYWKYBZZNT-BYPYZUCNSA-N | [1] |

| SMILES String | CC1(C)C[C@H]1C(N)=O | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for compound verification and quality control. The following sections describe standard laboratory protocols applicable to this compound.

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[5]

Methodology: Capillary Method (using a Mel-Temp or similar apparatus)

-

Sample Preparation: A small amount of the compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, closed-end down, to pack the powder into the sealed end, filling it to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (135°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. The direction (levorotatory, (-) or dextrorotatory, (+)) and magnitude are characteristic of the substance.[8][9]

Methodology: Polarimetry

-

Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a specified solvent (e.g., methanol or chloroform) using a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[8]

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated by placing a polarimeter tube filled only with the pure solvent in the sample chamber.[9]

-

Sample Measurement: The solvent-filled tube is replaced with a tube of a known path length (l), typically 1 or 2 decimeters (dm), carefully filled with the prepared sample solution, ensuring no air bubbles are present.[8][10]

-

Observation: The observed angle of rotation (α) is measured. For visual polarimeters, this involves rotating the analyzer until the light intensity in the split-field eyepiece is uniform.[8] Multiple readings are taken and averaged to minimize error.[9]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where:

Logical and Experimental Workflows

Visual diagrams are essential for representing complex relationships and processes in scientific research. Below is a workflow illustrating a generalized synthetic pathway for producing a chiral cyclopropane carboxamide, which is relevant to the target compound's structural class.

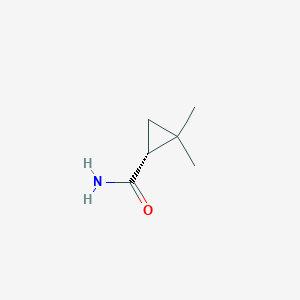

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. (R)-(-)-2,2-二甲基环丙烷-1-羧酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. digicollections.net [digicollections.net]

- 10. rudolphresearch.com [rudolphresearch.com]

An In-depth Technical Guide to (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

This technical guide provides a comprehensive overview of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its critical role as a key intermediate in the synthesis of pharmaceuticals.

Chemical Identity and Structure

This compound is a cyclopropane derivative characterized by a carboxamide group and two methyl groups attached to the same carbon atom of the cyclopropane ring. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (the carbon atom bonded to the carboxamide group) and its levorotatory optical activity.

Below is a summary of its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | (1R)-2,2-dimethylcyclopropane-1-carboxamide |

| CAS Number | 106462-18-4[1] |

| Molecular Formula | C₆H₁₁NO[1] |

| Molecular Weight | 113.16 g/mol [1] |

| SMILES String | CC1(C)C[C@H]1C(N)=O[1] |

| InChI Key | YBZQRYWKYBZZNT-BYPYZUCNSA-N[1] |

A visual representation of the molecule's connectivity and key identifiers is provided in the diagram below.

Caption: Chemical identifiers for this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Melting Point | 135-139 °C | [1] |

| Assay | 97% | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Role in Drug Development: Synthesis of Cilastatin

This compound is a vital chiral intermediate in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby prolonging its antibacterial activity.[2] The enantiomeric purity of the cyclopropane derivative is critical for the efficacy and safety of the final drug product.

The general synthetic pathway for Cilastatin, highlighting the incorporation of the this compound moiety, is illustrated below.

Caption: Simplified synthetic pathway of Cilastatin.

Cilastatin functions by inhibiting the enzyme dehydropeptidase I, which is located in the brush border of the renal tubules.[2] This inhibition prevents the metabolism of imipenem, ensuring its therapeutic concentration in the body.

Experimental Protocols

General Synthesis of 2,2-Dimethylcyclopropane Carboxamide:

A common route involves the conversion of 2,2-dimethylcyclopropane carboxylic acid to its acid chloride, followed by amination.[3]

-

Acyl Chloride Formation: 2,2-dimethylcyclopropane carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.

-

Amidation: The resulting 2,2-dimethylcyclopropane carbonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the carboxamide. This reaction is usually performed at low temperatures to control its exothermicity.

Chiral Resolution:

The resolution of the racemic 2,2-dimethylcyclopropane carboxamide or its precursor carboxylic acid can be achieved using chiral resolving agents, such as a chiral amine or alcohol, to form diastereomeric salts or esters that can be separated by crystallization.

Spectroscopic Data

While full, interpreted spectra are not publicly available without subscription, key spectroscopic data for the related (S)-enantiomer can be found in databases such as PubChem, which are expected to be very similar for the (R)-enantiomer, with the exception of the sign of optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH (cyclopropyl) | ~1.0-1.5 | Multiplet |

| -CH₂ (cyclopropyl) | ~0.5-1.0 | Multiplet |

| -CH₃ (gem-dimethyl) | ~1.1 and ~1.2 | Singlets |

| -NH₂ (amide) | ~5.5-7.5 | Broad Singlet |

| ¹³C NMR | ||

| C=O (amide) | ~175-180 | |

| C (quaternary) | ~20-25 | |

| CH (cyclopropyl) | ~25-30 | |

| CH₂ (cyclopropyl) | ~15-20 | |

| CH₃ (gem-dimethyl) | ~20-25 and ~28-33 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 | N-H stretch (amide) |

| 3080-3000 | C-H stretch (cyclopropyl) |

| 2960-2850 | C-H stretch (alkyl) |

| ~1680 | C=O stretch (amide I) |

| ~1620 | N-H bend (amide II) |

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 113, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the amide group and cleavage of the cyclopropane ring.

The general workflow for obtaining such spectroscopic data is outlined below.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined structure and stereochemistry are essential for the production of complex and life-saving drugs like Cilastatin. This guide provides a foundational understanding of its chemical and physical properties, and while detailed experimental data remains somewhat proprietary, the information presented here should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide for Researchers

CAS Number: 106462-18-4

This technical guide provides an in-depth overview of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and primary applications.

Core Compound Properties

This compound is a chiral organic compound featuring a cyclopropane ring substituted with two methyl groups and a carboxamide functional group.[1] Its rigid, three-dimensional structure and specific stereochemistry make it a valuable precursor in asymmetric synthesis.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 106462-18-4 | |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 135-139 °C | |

| SMILES String | CC1(C)C[C@H]1C(N)=O | |

| InChI Key | YBZQRYWKYBZZNT-BYPYZUCNSA-N | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Classification | Code |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Skin Sensitization | Category 1 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Data sourced from Sigma-Aldrich safety information.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the racemic 2,2-dimethylcyclopropane carboxylic acid, followed by chiral resolution and subsequent amidation.

Representative Experimental Protocols

Step 1: Synthesis of racemic 2,2-Dimethylcyclopropane carboxylic acid

A common route to the racemic acid involves the cyclopropanation of 2-methylpropene. For example, a process using 2-methylbutenoic acid as a starting material can be employed, which undergoes esterification, cyclopropanation, and hydrolysis to yield 2,2-dimethylcyclopropane carboxylic acid.[3]

Step 2: Chiral Resolution of 2,2-Dimethylcyclopropane carboxylic acid

The resolution of the racemic acid is a critical step to isolate the desired (R)-enantiomer. One documented method involves a two-step, one-pot biotransformation of rac-2,2-dimethylcyclopropanecarbonitrile using both a nitrilase and an amidase. This process can be designed to selectively produce (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide, leaving behind the (R)-2,2-dimethylcyclopropanecarboxylic acid as a byproduct, which can then be isolated.[3] Another approach is the fractional crystallization of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, such as an optically active amine.[4][5]

Step 3: Amidation of (R)-(-)-2,2-Dimethylcyclopropane carboxylic acid

The final step is the conversion of the carboxylic acid to the primary amide. A general and effective one-pot procedure involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by the addition of ammonia.[1] Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts violently but effectively with a concentrated solution of ammonia to form the amide.[2]

Applications in Research and Development

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][6] The rigid cyclopropane scaffold can impart desirable properties to a drug molecule, such as increased potency, metabolic stability, and improved binding affinity to its target.[6][7]

While its enantiomer, (S)-(+)-2,2-dimethylcyclopropane carboxamide, is a known key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I, the specific applications of the (R)-(-)-enantiomer are less documented in publicly available literature.[3] It is plausible that it is utilized in the synthesis of other pharmaceutical candidates where the (R)-configuration is required for biological activity.

Biological Activity and Mechanism of Action

Based on extensive literature searches, there is currently no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound itself. Its significance in the scientific literature is predominantly as a chiral intermediate for organic synthesis. The broader class of cyclopropane-containing molecules has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, but these are not specific to the title compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from the racemic carboxylic acid.

Caption: Synthetic workflow for this compound.

Role as a Chiral Building Block

This diagram illustrates the conceptual role of this compound as a chiral building block in the synthesis of a more complex, hypothetical target molecule.

Caption: Role as a chiral precursor in complex molecule synthesis.

References

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. EP0461541A2 - Process for the resolution of 2,2-dimethylcyclopropane carboxylic acid racemate - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

An In-depth Guide to the Molecular Weight of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

This technical guide provides a detailed analysis of the molecular weight of the chemical compound (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a molecule of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Formula

This compound is a chiral organic compound. Its structure consists of a cyclopropane ring substituted with two methyl groups and a carboxamide group. The empirical and molecular formula for this compound has been identified as C₆H₁₁NO.[1] This formula indicates that each molecule is composed of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

The standard atomic weights used for this calculation are:

The molecular weight is calculated as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O) MW = (6 × 12.011) + (11 × 1.008) + (1 × 14.007) + (1 × 15.999) MW = 72.066 + 11.088 + 14.007 + 15.999 MW = 113.160 g/mol

This calculated value is consistent with the molecular weight information found in various chemical databases.[1][13][14]

Data Summary

The quantitative data pertaining to the molecular weight of this compound is summarized in the tables below for clarity and ease of reference.

Table 1: Atomic Composition

| Element | Symbol | Count | Standard Atomic Weight (amu) |

|---|---|---|---|

| Carbon | C | 6 | ~12.011[2][3] |

| Hydrogen | H | 11 | ~1.008[4][5][6] |

| Nitrogen | N | 1 | ~14.007[7][8][9] |

| Oxygen | O | 1 | ~15.999[10][11][12] |

Table 2: Molecular Weight Calculation

| Constituent Element | Calculation | Subtotal ( g/mol ) |

|---|---|---|

| Carbon (C₆) | 6 × 12.011 | 72.066 |

| Hydrogen (H₁₁) | 11 × 1.008 | 11.088 |

| Nitrogen (N₁) | 1 × 14.007 | 14.007 |

| Oxygen (O₁) | 1 × 15.999 | 15.999 |

| Total Molecular Weight | | 113.160 |

Visualization of Molecular Weight Calculation

The logical flow from the molecular formula to the final molecular weight is depicted in the following diagram.

Caption: Molecular weight calculation workflow.

Experimental Protocol for Mass Spectrometry

While the molecular weight is a calculated value, it can be experimentally confirmed using mass spectrometry. A general protocol for determining the monoisotopic mass, which corresponds closely to the molecular weight for a given isotopic composition, is outlined below.

Objective: To confirm the molecular mass of this compound.

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in positive ion mode is typical, looking for the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected exact mass for C₆H₁₁NO is 113.0841. Therefore, the m/z value for the [M+H]⁺ ion would be approximately 114.0919. The high resolution of the instrument allows for precise mass determination, confirming the elemental composition.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. youtube.com [youtube.com]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Physicochemical Properties

-

Molecular Formula: C₆H₁₁NO[4]

-

Molecular Weight: 113.16 g/mol [4]

-

Appearance: White to off-white crystalline powder[5]

-

Melting Point: 135-139 °C

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide in various solvents at temperatures ranging from 280.55 K to 323.45 K. This data is derived from a study that utilized a laser monitoring observation technique to determine the solid-liquid equilibrium.[6]

| Temperature (K) | Toluene | Dichloromethane | Trichloromethane | Ethyl Acetate | Ethanol | Water |

| 280.55 | 0.0006 | 0.0195 | 0.0121 | 0.0053 | 0.0638 | 0.0152 |

| 285.75 | 0.0008 | 0.0243 | 0.0154 | 0.0068 | 0.0751 | 0.0173 |

| 291.05 | 0.0011 | 0.0301 | 0.0196 | 0.0087 | 0.0882 | 0.0198 |

| 296.15 | 0.0015 | 0.0369 | 0.0247 | 0.0110 | 0.1034 | 0.0225 |

| 301.35 | 0.0020 | 0.0451 | 0.0310 | 0.0139 | 0.1209 | 0.0256 |

| 306.45 | 0.0026 | 0.0546 | 0.0385 | 0.0174 | 0.1411 | 0.0291 |

| 311.65 | 0.0034 | 0.0659 | 0.0476 | 0.0217 | 0.1643 | 0.0331 |

| 317.35 | 0.0045 | 0.0798 | 0.0591 | 0.0272 | 0.1915 | 0.0376 |

| 323.45 | 0.0060 | 0.0969 | 0.0736 | 0.0341 | 0.2234 | 0.0428 |

Data adapted from a study on the (S)-(+)-enantiomer, which is expected to have identical solubility to the (R)-(-)-enantiomer in achiral solvents.[6]

Qualitative solubility information from other sources indicates that the racemic compound, 2,2-dimethylcyclopropane carboxamide, is soluble in methanol.[5][7] Additionally, purification protocols for the S-(+)-enantiomer involve crystallization from hot water, suggesting its solubility in water is temperature-dependent.[8]

Experimental Protocol for Solubility Determination

The quantitative solubility data presented above was obtained using a synthetic method with a laser monitoring observation technique.[6] This method involves precise temperature control and detection of solid phase disappearance to determine the saturation point.

Apparatus: The experimental setup typically consists of a jacketed glass vessel equipped with a magnetic stirrer, a precision temperature controller (e.g., a thermostat bath), a calibrated thermometer, and a laser monitoring system.

Procedure:

-

Sample Preparation: A known mass of the solute ((S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide) is added to a known mass of the solvent in the jacketed glass vessel.

-

Heating and Dissolution: The solution is slowly heated at a constant rate while being continuously stirred to ensure homogeneity.

-

Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector. As the solid solute dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light.

-

Equilibrium Temperature Determination: The temperature at which the last solid particle disappears, indicated by the stabilization of the laser signal at its maximum, is recorded as the equilibrium or saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated with different solute-solvent mass ratios to determine the solubility at various temperatures.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for solubility determination via the synthetic method.

Data Correlation

The experimental solubility data (mole fraction, x) can be correlated with temperature (T) using thermodynamic models. The modified Apelblat equation is commonly used for this purpose and has shown good agreement with the experimental values for (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide.[6]

The equation is as follows:

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. These parameters are specific to the solute-solvent system.

Logical Relationship in Synthesis and Purification

The solubility of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a critical parameter in its synthesis and purification, particularly in the final crystallization step to isolate the pure product. The process leverages the differential solubility of the compound at different temperatures.

Caption: Crystallization process based on temperature-dependent solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 3. kjdb.org [kjdb.org]

- 4. scbt.com [scbt.com]

- 5. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE | 1759-55-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]

- 8. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

Spectroscopic Profile of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral molecule (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. Due to the limited availability of a complete public spectral dataset for the (R)-enantiomer, this guide utilizes data from its enantiomer, (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide, and the corresponding racemate. In achiral spectroscopic analyses such as standard NMR, IR, and MS, enantiomers exhibit identical spectral properties. The data herein is presented to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2,2-Dimethylcyclopropane-1-carboxamide.

Table 1: ¹H NMR Spectral Data

Data obtained from the (S)-enantiomer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Data not publicly available] | - | - | - |

| [Data not publicly available] | - | - | - |

| [Data not publicly available] | - | - | - |

| [Data not publicly available] | - | - | - |

Table 2: ¹³C NMR Spectral Data

Data corresponds to the racemic mixture, 2,2-Dimethylcyclopropanecarboxamide.[1]

| Chemical Shift (δ) ppm | Assignment |

| [Data not publicly available] | C=O (Amide) |

| [Data not publicly available] | C(CH₃)₂ |

| [Data not publicly available] | CH |

| [Data not publicly available] | CH₂ |

| [Data not publicly available] | C(CH₃)₂ |

Table 3: IR Spectral Data

Data corresponds to the (S)-enantiomer, obtained via Attenuated Total Reflectance (ATR).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Data not publicly available] | Strong | N-H Stretch |

| [Data not publicly available] | Strong | C-H Stretch |

| [Data not publicly available] | Strong | C=O Stretch (Amide I) |

| [Data not publicly available] | Medium | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data

Data corresponds to the racemic mixture, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Assignment |

| 113 | [Data not publicly available] | [M]⁺ (Molecular Ion) |

| 98 | [Data not publicly available] | [M - NH₃]⁺ |

| 70 | [Data not publicly available] | [Further fragmentation] |

| 55 | [Data not publicly available] | [Further fragmentation] |

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is first collected and subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC inlet. The GC column separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral molecule like this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is not extensively available in public literature. This guide presents a hypothesized mechanism based on its structural relationship to a key precursor of Cilastatin, a well-characterized inhibitor of renal dehydropeptidase-I.

Executive Summary

This compound is a chiral small molecule. While direct pharmacological studies on this specific enantiomer are scarce, its structural analog, (S)-(+)-2,2-dimethylcyclopropane carboxamide, is a critical intermediate in the synthesis of Cilastatin.[1][2][3] Cilastatin is a potent and specific inhibitor of the human renal enzyme dehydropeptidase-I (DHP-I), also known as renal dipeptidase.[4][5][6] This enzyme is responsible for the renal metabolism of carbapenem antibiotics, such as imipenem.[4][6]

This guide postulates that this compound likely acts as an inhibitor of renal dehydropeptidase-I. This hypothesis is grounded in the established pharmacology of Cilastatin and the principle that stereoisomers can exhibit similar, albeit potentially varied, biological activities. The core of this proposed mechanism is the competitive, reversible inhibition of DHP-I, a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells.[4][5][7]

Hypothesized Molecular Target: Renal Dehydropeptidase-I (DHP-I)

Structure and Function:

Dehydropeptidase-I (DPEP1 or DHP-I) is a membrane-bound glycoprotein that exists as a disulfide-linked homodimer.[5] It is anchored to the renal brush border of the kidney via a glycosylphosphatidylinositol (GPI) anchor.[5][8] The active site of each subunit contains two zinc ions, which are essential for its catalytic activity.[5][9]

The primary physiological role of DHP-I is the hydrolysis of various dipeptides.[5][7] From a pharmacological standpoint, DHP-I is significant due to its ability to hydrolyze the β-lactam ring of carbapenem antibiotics, rendering them inactive.[6][7] This enzymatic degradation necessitates the co-administration of a DHP-I inhibitor with these antibiotics to ensure their therapeutic efficacy.

Proposed Mechanism of Action

It is proposed that this compound functions as a competitive inhibitor of renal dehydropeptidase-I. The cyclopropane carboxamide moiety is a key structural feature for binding to the active site of the enzyme. By occupying the active site, the molecule would prevent the binding and subsequent hydrolysis of DHP-I substrates, including carbapenem antibiotics.

The inhibition is likely reversible, consistent with the action of Cilastatin. This interaction would be crucial in a therapeutic context where transient inhibition of the enzyme is desired to protect a co-administered drug from degradation.

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data (Based on Cilastatin)

As direct quantitative data for this compound is unavailable, the following table summarizes the inhibitory potency of Cilastatin against renal dehydropeptidase-I. This data serves as a reference for the expected potency of a structurally related inhibitor.

| Parameter | Value | Species | Reference |

| IC50 | ~0.1 µM | Human | [4] |

| Ki | 0.02 - 1 µM | - | [6] |

Experimental Protocols

The following is a detailed methodology for a representative in vitro assay to determine the inhibitory activity of a compound against renal dehydropeptidase-I.

Assay for Dehydropeptidase-I Inhibition

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHP-I. The assay is based on monitoring the hydrolysis of a carbapenem substrate, which results in a decrease in absorbance at a specific wavelength.[10]

Materials and Reagents:

-

Purified or recombinant human renal dehydropeptidase-I (DHP-I)

-

Imipenem monohydrate (or other suitable carbapenem substrate)

-

This compound (test compound)

-

Assay Buffer: 50 mM MOPS, pH 7.1

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

UV-transparent 96-well microplates

-

Spectrophotometer capable of kinetic measurements at 297 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Prepare a stock solution of imipenem in the assay buffer. This should be prepared fresh.

-

Dilute the DHP-I enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHP-I enzyme solution.

-

Include control wells with no inhibitor and no enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the imipenem substrate solution to all wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 297 nm kinetically over a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

Below is a diagram of the experimental workflow.

Broader Biological Context and Potential Implications

Beyond its role in protecting antibiotics, inhibition of DHP-I by Cilastatin has been shown to have other biological effects. Cilastatin can inhibit renal organic anion transporters (OATs), which may contribute to its nephroprotective effects by reducing the accumulation of certain drugs in renal cells.[11] Furthermore, DHP-I is involved in the metabolism of glutathione and leukotrienes, suggesting that its inhibition could have broader physiological consequences.[7][12] Recent studies have also implicated DHP-I in renal inflammation during ischemia-reperfusion injury, highlighting it as a potential therapeutic target for acute kidney injury.[12][13]

If this compound acts as a DHP-I inhibitor, it could potentially share these broader biological activities.

The diagram below illustrates the potential multi-target interactions in the kidney.

Conclusion

While direct evidence is pending, the structural analogy of this compound to a key precursor of the known renal dehydropeptidase-I inhibitor, Cilastatin, provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as a competitive inhibitor of DHP-I. Further in vitro enzymatic assays are required to confirm this hypothesis and to quantify its inhibitory potency. Understanding the potential interaction of this molecule with DHP-I and other renal targets could open avenues for its development in combination therapies, particularly with carbapenem antibiotics, or for other indications where modulation of DHP-I activity is beneficial.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. kjdb.org [kjdb.org]

- 4. benchchem.com [benchchem.com]

- 5. Dipeptidase 1 - Wikipedia [en.wikipedia.org]

- 6. Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Renal dipeptidase is one of the membrane proteins released by phosphatidylinositol-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. benchchem.com [benchchem.com]

- 11. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Cyclopropane Carboxamides: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane ring, a small, strained carbocycle, into molecular scaffolds has become a powerful strategy in modern drug discovery. This unique structural motif imparts a fascinating combination of rigidity, metabolic stability, and unique electronic properties that can profoundly influence the biological activity of a molecule. When combined with a carboxamide functionality, the resulting cyclopropane carboxamide core offers a versatile platform for the development of novel therapeutics targeting a wide array of biological processes. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane carboxamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of Cyclopropane Carboxamide Derivatives

Cyclopropane carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic needs. These activities stem from the unique conformational constraints and electronic nature of the cyclopropane ring, which can enhance binding affinity and selectivity for various biological targets.[1][2]

Anticancer Activity

A significant area of investigation for cyclopropane carboxamide derivatives is in oncology. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis. For instance, certain 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line.[2] The mechanism of action for some anticancer carboxamides involves the induction of apoptosis through the activation of caspases, key enzymes in the programmed cell death pathway.[3]

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Cyclopropane carboxamides have emerged as a promising class of compounds in this area. Various derivatives have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens.[4] For example, certain amide derivatives containing a cyclopropane moiety have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and the fungal pathogen Candida albicans.[5]

Antiviral Activity

The antiviral potential of cyclopropane-containing compounds has also been recognized. Notably, cyclopropane-based inhibitors have been developed to target viral proteases, which are essential enzymes for viral replication. A prominent example is the development of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[6][7] These inhibitors often work by covalently binding to the active site of the protease, thereby blocking its function and halting viral replication.[7]

Enzyme Inhibition: FAAH and Kinases

Cyclopropane carboxamide derivatives have been successfully designed as potent and selective enzyme inhibitors. A notable example is their application as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds can elevate anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[8][9][10]

Furthermore, the structural features of cyclopropane carboxamides make them suitable scaffolds for the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Certain aryl carboxamide derivatives have been identified as potent inhibitors of kinases such as Death-Associated Protein Kinase 1 (DAPK1) and Janus Kinase 2 (JAK2).[11][12]

Receptor Modulation

The rigid nature of the cyclopropane ring can be exploited to create ligands that bind with high affinity and selectivity to specific receptors. While research in this area is ongoing, there is potential for developing cyclopropane carboxamide derivatives as modulators of G-protein coupled receptors (GPCRs) and other receptor families. For example, quinoxaline-6-carboxamides have been identified as allosteric modulators of cannabinoid receptors.[13] Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.[5][14]

Quantitative Data on Biological Activity

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological activity data for a selection of cyclopropane carboxamide derivatives.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Dicyano-cyclopropane-1-carboxamides | Pyricularia oryzae | Inhibition Rate (50 µg/mL) | 67.1% | [9] |

| Dicyano-cyclopropane-1-carboxamides | Erysiphe graminis | Inhibition Rate (400 µg/mL) | 85% | [9] |

| Dicyano-cyclopropane-1-carboxamides | Culex pipiens pallens (mosquito larvae) | Lethal Rate (>5 µg/mL) | >60% | [9] |

| Amide derivatives containing cyclopropane | Candida albicans | MIC80 | 16 µg/mL | [5] |

| 1-Phenylcyclopropane carboxamides | U937 (human myeloid leukemia) | - | Effective inhibition of proliferation | [2] |

| Carboxamide derivatives | Glioma U251 cells | - | Induced apoptosis | [3] |

Table 1: Antimicrobial and Antiproliferative Activity of Cyclopropane Carboxamide Derivatives

| Compound Class | Target Enzyme/Receptor | Activity Metric | Value | Reference |

| N-pyridazin-3-yl...carboxamide (PF-04457845) | Human FAAH | IC50 | 7.2 nM | [10] |

| ARN2508 (dual FAAH/COX inhibitor) | FAAH/COX | - | Potent inhibitor | [8] |

| Isonicotinamide derivative (4q) | DAPK1 Kinase | IC50 | 1.09 µM | [11] |

| Thiophene carboxamides | JAK2 | - | Potent inhibition | [12] |

| Quinoxaline-6-carboxamide (3j) | CB1 Receptor (NAM) | IC50 | 6.78 µM | [13] |

| Quinoline-6-carboxamide (4a) | CB2 Receptor (Partial Agonist) | EC50 | 0.0371 µM | [13] |

Table 2: Enzyme and Receptor Modulatory Activity of Cyclopropane Carboxamide Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Cyclopropane Carboxamide Derivatives

A general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amide coupling.[2]

Example Protocol: Synthesis of N-substituted 1-phenylcyclopropane carboxamide [2]

-

Cyclopropanation: To a solution of substituted 2-phenyl acetonitrile in a suitable solvent (e.g., water), add a base (e.g., NaOH) and a phase-transfer catalyst (e.g., TBAB). Add 1,2-dibromoethane and stir the reaction at a controlled temperature (e.g., 60 °C) until completion. Extract the product, 1-phenylcyclopropane acetonitrile, with an organic solvent.

-

Hydrolysis: Treat the 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

-

Amide Coupling: To a solution of the 1-phenylcyclopropane carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add the desired amine and stir the reaction at room temperature until completion. Work up the reaction to isolate the final N-substituted 1-phenylcyclopropane carboxamide product.

A variety of synthetic routes exist for different classes of cyclopropane carboxamides, often involving multi-step sequences.[3][15][16][17][18]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol: [Adapted from multiple sources]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test cyclopropane carboxamide derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [Adapted from multiple sources]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclopropane carboxamide derivative in the appropriate broth.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay: FAAH Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against FAAH.

-

Reagent Preparation: Prepare solutions of recombinant FAAH enzyme, a fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA), and serial dilutions of the test cyclopropane carboxamide inhibitor in an appropriate assay buffer.

-

Pre-incubation: In a 96-well black microplate, add the FAAH enzyme and the inhibitor solution. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor. This step is particularly crucial for irreversible inhibitors.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (e.g., excitation at ~360 nm, emission at ~465 nm) over time using a fluorescence plate reader. The cleavage of the substrate by FAAH releases a fluorescent product.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antiviral Assay: Coronavirus 3CL Protease Inhibition

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of coronavirus 3CL protease.

-

Reagent Preparation: Prepare solutions of purified recombinant 3CL protease, a FRET-based peptide substrate containing a fluorophore and a quencher, and serial dilutions of the test cyclopropane carboxamide inhibitor in an appropriate assay buffer.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the 3CL protease with the inhibitor solutions for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Reaction Initiation: Initiate the reaction by adding the FRET substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated from a dose-response curve.

Receptor Binding Assay: Radioligand Competition Assay for GPCRs

This protocol describes a general method for a radioligand competition binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).[1][4][19][20][22]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissues.

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test cyclopropane carboxamide derivative.

-

Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand will decrease as the concentration of the competing test compound increases. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of cyclopropane carboxamide derivatives.

Conclusion

The cyclopropane carboxamide scaffold represents a highly versatile and promising platform in the field of drug discovery. The unique physicochemical properties conferred by the cyclopropane ring have enabled the development of derivatives with a wide spectrum of biological activities, including potent and selective anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The data and protocols presented in this guide underscore the significant potential of this chemical class. As our understanding of structure-activity relationships continues to grow, we can anticipate the rational design of even more effective and targeted cyclopropane carboxamide-based therapeutics to address a multitude of unmet medical needs. Further exploration of their mechanisms of action and optimization of their pharmacokinetic profiles will be crucial in translating the promise of these compounds into clinical realities.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 17. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. upload.wikimedia.org [upload.wikimedia.org]

- 19. multispaninc.com [multispaninc.com]

- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Three-Membered Ring: A Technical Guide to the Discovery and History of Chiral Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has captivated chemists for over a century. Its inherent ring strain and unique electronic properties have made it a valuable component in natural products, pharmaceuticals, and agrochemicals. The quest to control the three-dimensional arrangement of substituents on this small carbocycle, leading to the synthesis of chiral cyclopropanes, represents a significant chapter in the history of asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of chiral cyclopropanes, detailing key milestones, experimental protocols, and the evolution of synthetic strategies.

Early Encounters with the Cyclopropane Ring

The story of the cyclopropane ring begins not with its chiral variants, but with the synthesis of the parent achiral molecule. In 1881, August Freund, through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium, first reported the formation of cyclopropane. This discovery laid the groundwork for future investigations into the chemistry of this unique cyclic system.

A significant leap forward in cyclopropane synthesis came in 1958 with the development of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont.[1][2] This reaction, utilizing a zinc-copper couple and diiodomethane, provided a general and stereospecific method for the cyclopropanation of alkenes.[2][3] While the original Simmons-Smith reaction was not asymmetric, its discovery was a pivotal moment, providing a reliable tool for the construction of the cyclopropane ring and setting the stage for the development of enantioselective variants.[4]

The Dawn of Asymmetric Cyclopropanation: Chiral Auxiliaries and Early Catalysis

The challenge of synthesizing optically active cyclopropanes was initially addressed through the use of chiral auxiliaries. This strategy involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of the cyclopropanation reaction. While effective in certain cases, this approach requires additional steps for the attachment and removal of the auxiliary.

The true breakthrough in the field came with the advent of catalytic asymmetric cyclopropanation. In 1966, Nozaki and his coworkers reported the first example of a catalytic asymmetric cyclopropanation using a chiral copper-Schiff base complex. Although the enantiomeric excesses (ee) were modest by today's standards, this work demonstrated the feasibility of using a chiral catalyst to induce enantioselectivity in cyclopropanation reactions and is considered a landmark achievement.

The 1980s and 1990s witnessed a surge in the development of more efficient and selective chiral catalysts. Copper and rhodium complexes, in particular, emerged as powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The development of chiral ligands, such as semicorrins, bis(oxazolines) (BOX), and chiral dirhodium(II) carboxylates, played a crucial role in achieving high levels of enantioselectivity.[5][6]

Modern Methods in Chiral Cyclopropane Synthesis

The turn of the 21st century has seen the development of a diverse array of highly efficient and selective methods for the synthesis of chiral cyclopropanes. These methods offer significant advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Transition-Metal Catalysis

Catalysis based on late transition metals, particularly rhodium, copper, palladium, and cobalt, continues to be a dominant strategy for asymmetric cyclopropanation. The design of sophisticated chiral ligands has enabled the synthesis of a wide variety of chiral cyclopropanes with excellent enantioselectivities.[7][8][9]

Biocatalysis

In recent years, biocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. Engineered enzymes, particularly myoglobin and cytochrome P450 variants, have been shown to catalyze the cyclopropanation of alkenes with diazo reagents with high enantioselectivity. This approach offers the potential for highly selective transformations under mild reaction conditions.

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to the synthesis of chiral cyclopropanes. Chiral amines, phosphines, and Brønsted acids have been employed to catalyze Michael-initiated ring-closure (MIRC) reactions, leading to the formation of highly functionalized chiral cyclopropanes.

Quantitative Data Summary

The following tables summarize key quantitative data for selected seminal and modern asymmetric cyclopropanation reactions, allowing for a clear comparison of different catalytic systems.

| Reaction/Catalyst | Substrate | Diazo Reagent | Yield (%) | ee (%) | diastereomeric ratio (dr) | Reference |

| Early Copper Catalysis | ||||||

| Nozaki's Cu-Schiff Base | Styrene | Ethyl diazoacetate | Low | ~6 | - | Seminal Work |

| Modern Copper Catalysis | ||||||

| Cu(I)/tBu-BOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 76-90 | 90 | >20:1 | [10] |

| Rhodium Catalysis | ||||||

| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | High | 91 | 94:6 | [11] |

| Rh₂(S-TCPTAD)₄ | Acrylate | Aryldiazoacetate | 71 | 84 | single diastereomer | [7] |

| Cobalt Catalysis | ||||||

| (OIP)CoBr₂ | Styrene | gem-dichloroalkane | High | >80 | - | [4] |

| Biocatalysis | ||||||

| Engineered Myoglobin | Styrene | Ethyl diazoacetate | High | >99 | >99:1 | - |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of chiral cyclopropane synthesis.

Protocol 1: Simmons-Smith Cyclopropanation (General Procedure)

This protocol is a general representation of the Simmons-Smith reaction.

Materials:

-

Alkene (1.0 eq)

-

Zinc-copper couple (or Diethylzinc)

-

Diiodomethane (2.0 eq)

-

Anhydrous diethyl ether or dichloromethane (DCM)

Procedure:

-

To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of diiodomethane in the same solvent is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The alkene is then added to the reaction mixture.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.[12]

Protocol 2: Asymmetric Cyclopropanation using a Chiral Copper-BOX Catalyst (General Procedure)

This protocol outlines a general procedure for copper-catalyzed asymmetric cyclopropanation.

Materials:

-

Alkene (1.0 eq)

-

Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ (5 mol%)

-

Chiral bis(oxazoline) ligand (e.g., tBu-BOX) (5.5 mol%)

-

Diazo reagent (e.g., ethyl diazoacetate) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) triflate benzene complex and the chiral bis(oxazoline) ligand are dissolved in anhydrous DCM.

-

The solution is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

The alkene is then added to the catalyst solution.

-

The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

A solution of the diazo reagent in anhydrous DCM is added slowly via a syringe pump over several hours.

-

The reaction is stirred at the same temperature until complete consumption of the alkene (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral cyclopropane.[10]

Protocol 3: Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst (General Procedure)

This protocol describes a general method for rhodium-catalyzed asymmetric cyclopropanation.

Materials:

-

Alkene (5.0 eq)

-

Chiral dirhodium(II) carboxylate catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)

-

Diazo reagent (e.g., methyl phenyldiazoacetate) (1.0 eq)

-

Anhydrous solvent (e.g., dichloromethane or pentane)

Procedure:

-

To a solution of the chiral dirhodium(II) catalyst in the anhydrous solvent under an inert atmosphere is added the alkene.

-

The solution of the diazo reagent in the same solvent is then added dropwise to the stirred solution of the catalyst and alkene over a period of time.

-

The reaction mixture is stirred at the specified temperature until the diazo compound is completely consumed (indicated by the disappearance of its characteristic color and cessation of nitrogen evolution).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the enantioenriched cyclopropane.[11]

Visualizing the Evolution of Chiral Cyclopropane Synthesis

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the history and development of chiral cyclopropane synthesis.

Caption: A timeline illustrating the key milestones in the discovery and synthesis of cyclopropanes.

Caption: The evolution of catalytic systems for asymmetric cyclopropanation.

Caption: The evolution of the Simmons-Smith reaction and its asymmetric variants.

Conclusion

The journey from the initial synthesis of achiral cyclopropane to the development of highly sophisticated and enantioselective catalytic methods is a testament to the ingenuity and perseverance of organic chemists. The ability to construct chiral cyclopropanes with high precision has had a profound impact on the synthesis of complex molecules and the development of new therapeutic agents. As the field continues to evolve, the development of even more efficient, sustainable, and selective methods for chiral cyclopropane synthesis will undoubtedly open up new avenues for scientific discovery and innovation.

References

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal. This document is intended for qualified personnel experienced in handling laboratory chemicals.

Chemical and Physical Properties

This compound is a solid, crystalline compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| CAS Number | 106462-18-4 | [1] |

| Appearance | Solid, crystalline powder | [1] |

| Melting Point | 135-139 °C | [1] |

| Boiling Point | 225.1±7.0 °C (Predicted) | |

| Density | 1.028±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol | |

| Flash Point | Not applicable | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] The GHS hazard classifications and corresponding precautionary statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P321, P363, P501 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Signal Word: Warning[1]

Experimental Protocols: Safety and Handling Best Practices

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection guide.

Caption: Personal Protective Equipment (PPE) selection guide.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-